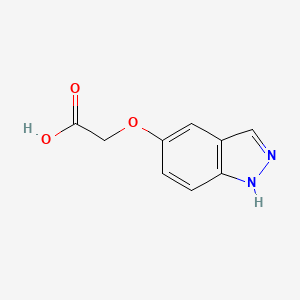

2-((1H-Indazol-5-yl)oxy)acetic acid

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (1H-indazol-5-yloxy)-, typically involves the reaction of 1H-indazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

2-((1H-Indazol-5-yl)oxy)acetic acid, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

科学的研究の応用

Cancer Therapy

One of the primary applications of 2-((1H-Indazol-5-yl)oxy)acetic acid is in cancer research. Studies have indicated that this compound can act as an inhibitor of various kinases involved in tumor progression. Kinases play crucial roles in cellular signaling pathways that regulate cell growth and survival. By inhibiting these kinases, this compound can potentially induce apoptosis in cancer cells and inhibit their proliferation.

In vitro studies have demonstrated that derivatives of this compound can effectively modulate signaling pathways related to cell growth and survival, suggesting mechanisms that could be leveraged for therapeutic purposes. For instance, molecular docking studies have provided insights into how this compound interacts with specific biological targets, aiding in the rational design of more potent derivatives.

Kinase Inhibition

The indazole scaffold is particularly noted for its ability to interact with multiple biological targets. Research has shown that this compound can bind to various kinases, inhibiting their activity. This inhibition affects downstream signaling pathways involved in cell proliferation and survival, making it a candidate for targeted cancer therapies.

Anti-inflammatory Properties

Additionally, derivatives of this compound have been investigated for their anti-inflammatory properties. Such compounds may offer therapeutic benefits in conditions characterized by excessive inflammation, although more research is needed to fully elucidate these effects.

Comparative Analysis of Derivatives

A comparative analysis of various derivatives of indazole compounds reveals their distinct biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1H-Indazol-3-yl)acetic acid | Indazole ring with acetic acid | Antitumor activity |

| 2-(1H-Indazol-4-yl)acetic acid | Indazole ring with different substitution | Kinase inhibition |

| 3-(1H-Indazol-6-yl)-propanoic acid | Propanoic acid instead of acetic | Anti-inflammatory properties |

| 5-(1H-Indazol-6-yl)-isoxazole | Isoxazole ring fused with indazole | Antimicrobial activity |

The specificity of the ether linkage and the positioning of functional groups in this compound enhance its selectivity towards certain kinases compared to other derivatives. This specificity may lead to improved therapeutic outcomes in targeted cancer therapies.

Case Studies and Research Findings

Research studies have documented the promising potential of this compound as a therapeutic agent:

- In Vitro Studies : Various studies have shown that this compound can induce apoptosis in specific cancer cell lines and inhibit their growth through modulation of key signaling pathways.

- Molecular Docking Studies : These studies have revealed detailed interactions between the compound and target proteins, providing insights into binding affinities and modes of action.

- Synthesis Methods : Efficient synthesis methods have been developed for producing this compound, allowing for structural modifications that optimize its properties for specific applications.

作用機序

The primary mechanism of action of acetic acid, (1H-indazol-5-yloxy)-, involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in regulating the cell cycle. By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells. This inhibition occurs through the binding of the compound to the ATP-binding site of the CDKs, thereby preventing their activation.

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

1H-indazole-3-carboxylic acid: Another indazole derivative with distinct pharmacological properties.

Uniqueness

2-((1H-Indazol-5-yl)oxy)acetic acid, stands out due to its potent inhibitory effects on CDKs, making it a promising candidate for cancer therapy. Its unique structure allows for specific interactions with molecular targets, distinguishing it from other indazole derivatives .

生物活性

2-((1H-Indazol-5-yl)oxy)acetic acid, with the CAS number 30226-16-5, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indazole moiety linked to an acetic acid group via an ether bond. This unique structure may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been shown to:

- Induce Apoptosis : In vitro studies indicate that this compound promotes apoptosis in cancer cells through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

- Inhibit Cell Proliferation : The compound demonstrates significant antiproliferative effects against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM, suggesting potent growth-inhibitory activity .

Anticancer Activity

A summary of the anticancer effects observed in various studies is presented below:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| 4T1 (Breast Cancer) | 0.23 - 1.15 | Induction of apoptosis, inhibition of migration |

| A549 (Lung Cancer) | 0.88 | Induction of apoptosis |

In a notable study, treatment with this compound resulted in a significant increase in apoptotic cells from 3.7% to 53.2% after 24 hours at a concentration of 5 μM . Additionally, it was found to disrupt cell migration and invasion by modulating matrix metalloproteinases (MMPs), which are crucial for tumor metastasis.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential activities in:

- Acetylcholinesterase Inhibition : Related indazole derivatives have shown varying degrees of acetylcholinesterase inhibition, indicating possible applications in neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- Breast Cancer Model : In vivo studies using a 4T1 tumor model demonstrated that administration of the compound significantly suppressed tumor growth without noticeable side effects, suggesting its safety and efficacy as a therapeutic agent .

- Mechanistic Studies : Research utilizing flow cytometry revealed that the compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS), further supporting its role in cancer therapy through oxidative stress mechanisms .

特性

IUPAC Name |

2-(1H-indazol-5-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)5-14-7-1-2-8-6(3-7)4-10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHXIBSZUOFNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCC(=O)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184325 | |

| Record name | Acetic acid, (1H-indazol-5-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30226-16-5 | |

| Record name | Acetic acid, (1H-indazol-5-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030226165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (1H-indazol-5-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。